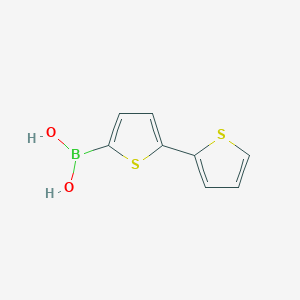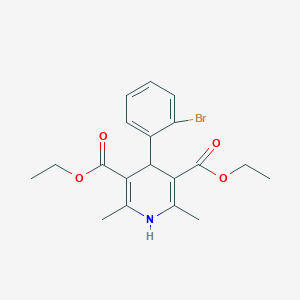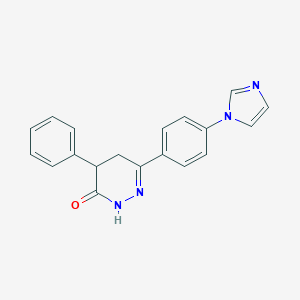
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) is a chemical compound that belongs to the pyrazine family It is characterized by the presence of a mercapto group (-SH) and a carboxylic acid methyl ester group (-COOCH3) attached to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) typically involves the esterification of 5-Mercaptopyrazine-2-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:
5-Mercaptopyrazine-2-carboxylic acid+MethanolH2SO45-Mercaptopyrazine-2-carboxylic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazine derivatives.
Applications De Recherche Scientifique
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mécanisme D'action
The mechanism of action of Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the pyrazine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-pyrazinecarboxylic acid: Similar in structure but lacks the mercapto group.
2-Methylpyrazine-5-carboxylic acid: Another pyrazine derivative with different substituents.
Uniqueness
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) is unique due to the presence of both the mercapto and ester groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
147032-26-6 |
|---|---|
Formule moléculaire |
C6H6N2O2S |
Poids moléculaire |
170.19 g/mol |
Nom IUPAC |
methyl 6-sulfanylidene-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C6H6N2O2S/c1-10-6(9)4-2-8-5(11)3-7-4/h2-3H,1H3,(H,8,11) |
Clé InChI |
GNLFJDDHMSUFDA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNC(=S)C=N1 |
SMILES canonique |
COC(=O)C1=CNC(=S)C=N1 |
Synonymes |
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















